

Spectral Analysis of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

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This technical guide provides a detailed overview of the expected spectral data for the compound **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** (PubChem CID: 26188700).^[1] As of the latest literature review, publicly available experimental nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule are limited. This document, therefore, presents predicted spectral characteristics based on the known behavior of its constituent functional groups and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for obtaining and analyzing this spectral data.

Chemical Structure and Properties

IUPAC Name: **2-[2-(4-methoxyphenyl)ethyl]benzoic acid**^[1] Molecular Formula: C₁₆H₁₆O₃^[1]

Molecular Weight: 256.30 g/mol ^[1] Canonical SMILES:

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O^[1]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid**. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.9-8.1	Doublet	1H	Aromatic proton ortho to -COOH
~7.2-7.6	Multiplet	3H	Remaining benzoic acid aromatic protons
~7.1	Doublet	2H	Aromatic protons on the methoxyphenyl ring ortho to the ethyl group
~6.8	Doublet	2H	Aromatic protons on the methoxyphenyl ring meta to the ethyl group
~3.8	Singlet	3H	Methoxy group protons (-OCH ₃)
~3.2	Triplet	2H	Methylene protons adjacent to the benzoic acid ring (- CH ₂ -Ar)
~2.9	Triplet	2H	Methylene protons adjacent to the methoxyphenyl ring (- CH ₂ -Ar)

Predicted in a non-polar deuterated solvent like CDCl₃. The carboxylic acid proton is often broad and may exchange with D₂O.[2][3]

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~172	Carboxylic acid carbon (-COOH)
~158	Aromatic carbon of the methoxyphenyl ring attached to the -OCH ₃ group
~142	Aromatic carbon of the benzoic acid ring attached to the ethyl group
~134	Aromatic carbon of the methoxyphenyl ring attached to the ethyl group
~132	Aromatic CH carbon ortho to the -COOH group
~131	Aromatic CH carbon of the benzoic acid ring
~129	Aromatic CH carbons of the methoxyphenyl ring ortho to the ethyl group
~126	Aromatic CH carbon of the benzoic acid ring
~125	Aromatic carbon of the benzoic acid ring attached to the -COOH group
~114	Aromatic CH carbons of the methoxyphenyl ring meta to the ethyl group
~55	Methoxy carbon (-OCH ₃)
~38	Methylene carbon adjacent to the benzoic acid ring (-CH ₂ -Ar)
~35	Methylene carbon adjacent to the methoxyphenyl ring (-CH ₂ -Ar)

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 ppm range.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
2500-3300 (broad)	O-H stretch of the carboxylic acid (hydrogen-bonded)
~3030	Aromatic C-H stretch
~2950, ~2850	Aliphatic C-H stretch
1700-1720	C=O stretch of the carboxylic acid (dimeric)
~1610, ~1580, ~1500	Aromatic C=C ring stretches
~1250	C-O stretch of the methoxy group and carboxylic acid

The broad O-H stretch is a hallmark of carboxylic acids. The C=O stretch is also a strong, characteristic absorption.[2][5][6]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
256	Molecular ion [M] ⁺
239	[M - OH] ⁺
211	[M - COOH] ⁺
135	[M - C ₈ H ₉ O] ⁺ (cleavage of the bond between the ethyl group and the benzoic acid ring)
121	[C ₈ H ₉ O] ⁺ (methoxyphenethyl fragment)

Under Electron Ionization (EI), significant fragmentation is expected, providing structural information.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
 - Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[10]
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10][11]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).

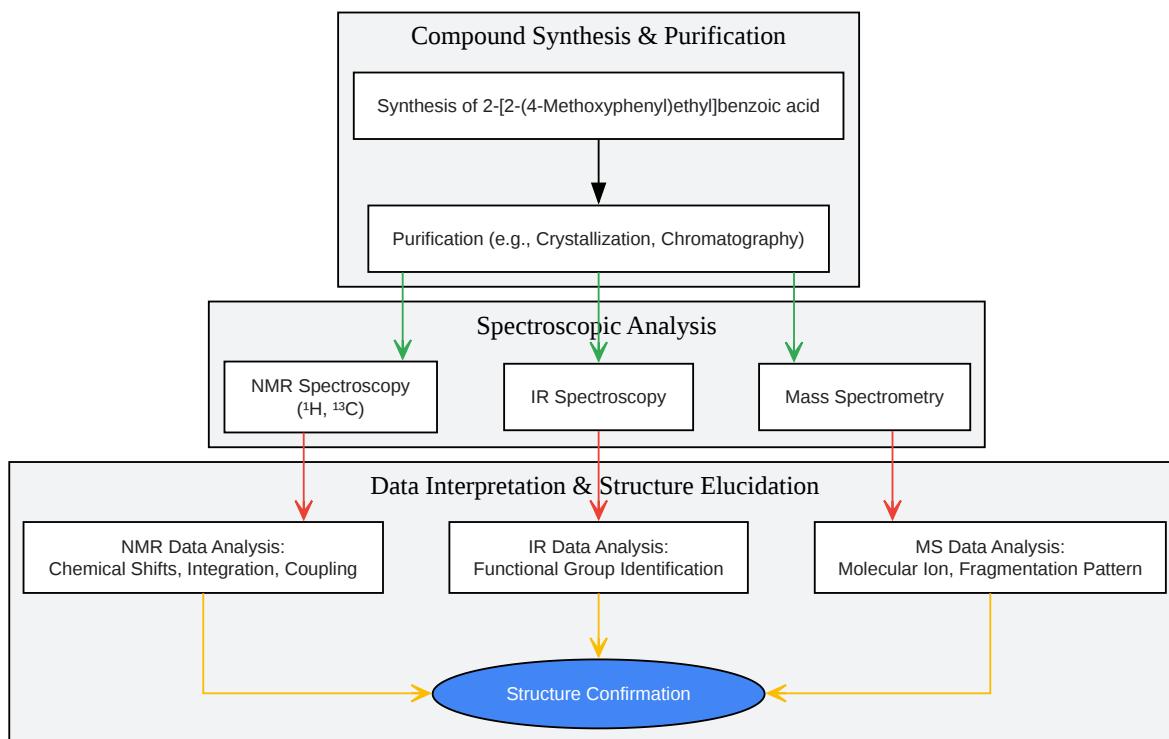
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion or use with gas chromatography (GC-MS) is suitable.
- Ionization Method (Electron Ionization - EI):
 - The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7][8]
 - This causes the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion.

- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like **2-[2-(4-Methoxyphenyl)ethyl]benzoic acid**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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